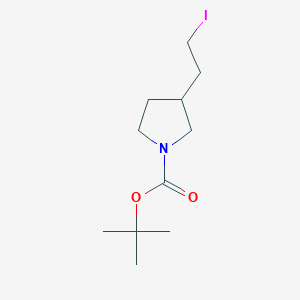
1-Boc-3-(2-iodoethyl)-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2-iodoethyl)-pyrrolidine: is a chemical compound with the molecular formula C11H20INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodoethyl group attached to the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-iodoethyl)-pyrrolidine typically involves the reaction of pyrrolidine derivatives with iodoethyl reagents. One common method includes the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with iodoethyl reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-3-(2-iodoethyl)-pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents like Dess-Martin periodinane or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 1-Boc-3-(2-iodoethyl)-pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-Boc-3-(2-iodoethyl)-pyrrolidine involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound lacks the iodoethyl group but shares the pyrrolidine core structure.
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Similar to the iodoethyl derivative but with a bromoethyl group instead of an iodoethyl group.
tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: Another halogenated derivative with a chloroethyl group.
Uniqueness: 1-Boc-3-(2-iodoethyl)-pyrrolidine is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C11H20INO2 |
|---|---|
Molekulargewicht |
325.19 g/mol |
IUPAC-Name |
tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
WAZXDTKITHEPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)
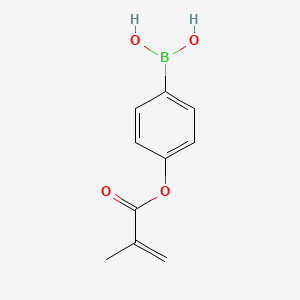
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B1510961.png)
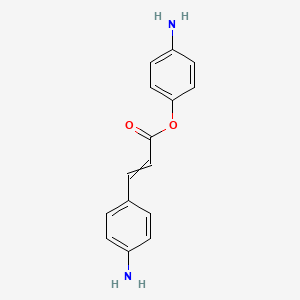
![1h-Pyrrolo[2,3-c]pyridine-7-carboxylic acid,4-methyl-](/img/structure/B1510964.png)
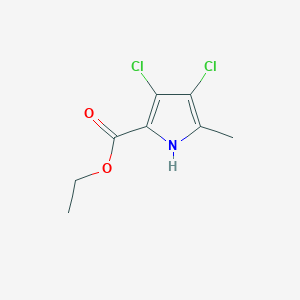
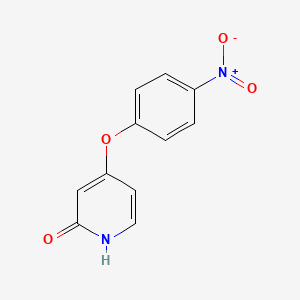
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine](/img/structure/B1510971.png)
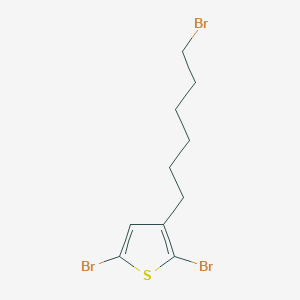
![4-[2-bromo-9-[4-(1,1-dimethylethyl)phenyl]-9H-fluoren-9-yl]-Phenol](/img/structure/B1510976.png)
![6-(1-((tert-Butyldimethylsilyl)oxy)-2-nitropropyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1510978.png)
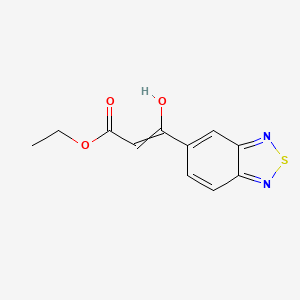
![6-cyano-N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methyl-4-Pyrimidinecarboxamide](/img/structure/B1510985.png)
![Ethyl 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1510986.png)
